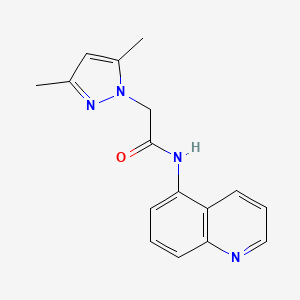
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide, also known as DPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAQ is a derivative of pyrazole and quinoline, which are two important classes of organic compounds that have been widely used in medicinal chemistry and drug discovery.
作用机制
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide exerts its anticancer activity by binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on Hsp90 for their stability and activity. As a result, cancer cells are unable to grow and divide, and eventually undergo apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anticancer activity. Studies have shown that this compound can inhibit the activity of other proteins that are involved in cell signaling pathways, such as Akt and ERK. This compound has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of other diseases.
实验室实验的优点和局限性
One of the advantages of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide is its high potency and selectivity for Hsp90 inhibition. This makes it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Finally, the development of new methods for delivering this compound to cancer cells and other target tissues could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide involves the reaction of 3,5-dimethylpyrazole and 5-bromoquinoline in the presence of a palladium catalyst. The resulting product is then treated with N,N-dimethylacetamide to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound works by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)10-16(21)18-15-7-3-6-14-13(15)5-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPVCGQRWMWVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7504345.png)
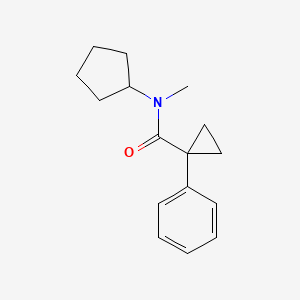
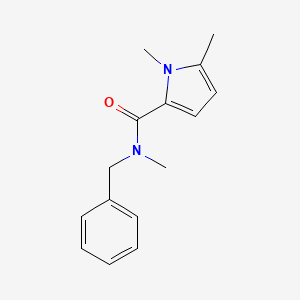
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
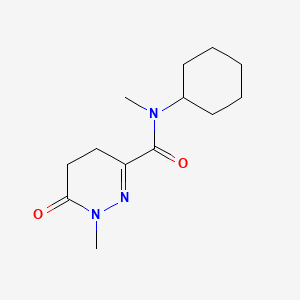

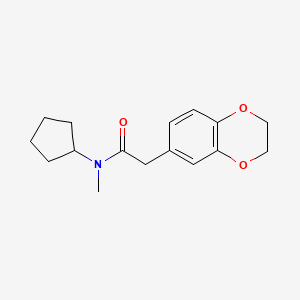



![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
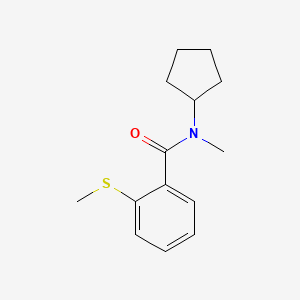
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)
